BenchChemオンラインストアへようこそ!

Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

Synthetic chemistry Cross-coupling Leaving group

Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1225276-07-2; molecular formula C₁₃H₂₂BrNO₂; MW 304.22) is a heterobifunctional spirocyclic building block comprising a 7-azaspiro[3.5]nonane core bearing a Boc-protected piperidine nitrogen and a bromine atom at the 2-position of the cyclobutane ring. This compound is classified as a PROTAC (PROteolysis TArgeting Chimera) linker, enabling the construction of heterobifunctional degraders that recruit E3 ubiquitin ligases to target proteins of interest.

Molecular Formula C13H22BrNO2
Molecular Weight 304.22 g/mol
CAS No. 1225276-07-2
Cat. No. B1403173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate
CAS1225276-07-2
Molecular FormulaC13H22BrNO2
Molecular Weight304.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)Br
InChIInChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9H2,1-3H3
InChIKeyGACABBWTCSUAEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1225276-07-2): A Bifunctional Spirocyclic Building Block for PROTAC Linker Chemistry and CNS-Targeted Drug Discovery


Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1225276-07-2; molecular formula C₁₃H₂₂BrNO₂; MW 304.22) is a heterobifunctional spirocyclic building block comprising a 7-azaspiro[3.5]nonane core bearing a Boc-protected piperidine nitrogen and a bromine atom at the 2-position of the cyclobutane ring . This compound is classified as a PROTAC (PROteolysis TArgeting Chimera) linker, enabling the construction of heterobifunctional degraders that recruit E3 ubiquitin ligases to target proteins of interest . The 7-azaspiro[3.5]nonane scaffold has been independently validated as a privileged spirocyclic core in two distinct therapeutic programs: as a superior scaffold for fatty acid amide hydrolase (FAAH) inhibitors with k(inact)/K(i) > 1500 M⁻¹s⁻¹ [1], and as the framework for potent GPR119 agonists demonstrating glucose-lowering efficacy in diabetic rat models [2].

Why Generic Substitution of Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate with Other Spirocyclic Analogs Fails to Preserve Synthetic Utility and Biological Outcomes


This compound cannot be generically substituted by its 2-chloro, 2-fluoro, 2-hydroxy, or 2-oxo analogs without fundamentally altering both synthetic reactivity and downstream biological performance. The bromine atom at the 2-position of the cyclobutane ring is a superior leaving group relative to chlorine or fluorine (leaving group ability: I⁻ > Br⁻ > Cl⁻ > F⁻) [1], enabling efficient nucleophilic substitution and palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi) that are sluggish or fail entirely with the chloro analog [2]. Conversely, the 2-iodo analog, while more reactive, carries a significantly higher molecular weight (351.22 vs. 304.22) and greater cost, limiting its practicality for large-scale synthesis. The 2-hydroxy and 2-oxo analogs lack the halogen handle altogether, precluding cross-coupling diversification. Beyond the halogen, the 7-azaspiro[3.5]nonane scaffold itself—positional isomer of the 6-azaspiro[3.5]nonane series—has been specifically validated as a superior core for FAAH inhibition (k(inact)/K(i) > 1500 M⁻¹s⁻¹) versus other spirocyclic cores tested in the same study [3], and as a productive framework for GPR119 agonism with in vivo efficacy [4]. Replacing the scaffold or the halogen disrupts this validated structure-activity relationship.

Quantitative Differentiation Evidence for Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate Relative to Closest Analogs


Superior Leaving Group Reactivity: Bromine vs. Chlorine at the 2-Position Enables Efficient Cross-Coupling Chemistry

The bromine substituent at the 2-position of the cyclobutane ring provides a balance of reactivity and stability that is optimal for synthetic diversification. In the established leaving group ability series (I⁻ > Br⁻ > Cl⁻ > F⁻), bromide is a significantly better leaving group than chloride for both SN2 nucleophilic substitution and palladium-catalyzed cross-coupling reactions [1]. The 2-chloro analog (CAS 1638768-84-9; MW 259.77) exhibits slower reaction kinetics in cross-coupling, often requiring harsher conditions or specialized ligands to achieve comparable conversion [2]. While the 2-iodo analog (CAS 1638764-90-5; MW 351.22) is a better leaving group, its higher molecular weight (+47 Da), increased cost, and greater light sensitivity make it less practical for routine PROTAC linker synthesis. Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate thus occupies the reactivity 'sweet spot' for versatile downstream functionalization without the cost and stability penalties of the iodo derivative.

Synthetic chemistry Cross-coupling Leaving group Nucleophilic substitution PROTAC linker

Validated Spirocyclic Scaffold: 7-Azaspiro[3.5]nonane Core Demonstrates Superior FAAH Inhibitory Potency vs. Alternative Spirocyclic Cores

In a systematic evaluation of spirocyclic cores for FAAH inhibition, Meyers et al. (2011) identified the 7-azaspiro[3.5]nonane scaffold as one of only two spirocyclic cores (alongside 1-oxa-8-azaspiro[4.5]decane) that 'clearly distinguished themselves from the other spirocyclic cores on the basis of their superior potency for FAAH' [1]. The lead compounds from this series achieved FAAH k(inact)/K(i) potency values greater than 1500 M⁻¹s⁻¹, a benchmark potency threshold that other evaluated spirocyclic scaffolds (including 6-azaspiro[3.5]nonane positional isomers, 2-azaspiro[3.4]octane, and various [4.4], [4.5], and [5.5] spiro systems) failed to reach [1]. This scaffold-level validation was translated into PF-04862853, an orally efficacious FAAH inhibitor for pain that advanced into preclinical development [2]. Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate, as a direct derivative of this validated core with a reactive bromine handle, uniquely positions it for structure-activity relationship (SAR) exploration around the cyclobutane ring.

FAAH inhibition Spirocyclic scaffold Pain Endocannabinoid Medicinal chemistry

GPR119 Agonist Scaffold Validation: 7-Azaspiro[3.5]nonane Derivatives Achieve Potent Glucose-Lowering In Vivo

Matsuda et al. (2018) reported the design, synthesis, and biological evaluation of a novel class of 7-azaspiro[3.5]nonane GPR119 agonists [1]. Through systematic optimization of the piperidine N-capping group (R₂) and the aryl group (R₃), compound 54g was identified as a potent GPR119 agonist. Compound 54g demonstrated a desirable pharmacokinetic profile in Sprague-Dawley rats and a favorable glucose-lowering effect in diabetic rat models [1]. This work establishes the 7-azaspiro[3.5]nonane scaffold as a productive template for GPR119-targeted antidiabetic drug discovery. Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate, bearing the identical scaffold and a functionalizable bromine, enables SAR expansion at the cyclobutane 2-position—an underexplored vector in the published series—to potentially access novel intellectual property space distinct from the Matsuda et al. compounds.

GPR119 agonist Type 2 diabetes Incretin Glucose regulation Drug discovery

Muscarinic Acetylcholine Receptor M4 Antagonist Patent Space: 7-Azaspiro[3.5]nonane as a Privileged Scaffold for CNS Drug Discovery

Vanderbilt University's patent US-11149022-B2 (granted 2021) and corresponding WO2019079410A1 disclose substituted 7-azaspiro[3.5]nonane compounds as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) for the treatment of Parkinson's disease and related movement disorders [1][2]. The patent exemplifies the 7-azaspiro[3.5]nonane scaffold as the core framework for achieving M4 subtype selectivity—a critical differentiator from non-selective mAChR antagonists (e.g., scopolamine) whose clinical utility is limited by dose-limiting peripheral and cognitive adverse effects mediated by M1–M3 and M5 subtypes [2]. The bromo-substituted building block tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate serves as a key synthetic intermediate for introducing diverse aryl/heteroaryl substituents at the 2-position via cross-coupling, directly mapping to the patent's generic Markush claims.

Muscarinic M4 antagonist Parkinson's disease CNS drug discovery Spirocyclic scaffold Selectivity

Physicochemical Property Comparison: Molecular Weight, Boiling Point, and Density Differentiation from 2-Halo Analogs

Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate exhibits predicted physicochemical properties that differentiate it from its 2-chloro, 2-iodo, 2-hydroxy, and 2-oxo analogs . The compound has a predicted boiling point of 354.1 ± 42.0 °C at 760 mmHg and a density of 1.32 ± 0.1 g/cm³ . The molecular weight of 304.22 Da places it in an intermediate range between the 2-chloro analog (259.77 Da) and the 2-iodo analog (351.22 Da), which has implications for PROTAC design where overall molecular weight is a critical parameter influencing cell permeability and pharmacokinetics. The Boc protecting group on the piperidine nitrogen provides orthogonal protection, allowing selective deprotection under acidic conditions (TFA or HCl) to reveal the free amine for subsequent conjugation .

Physicochemical properties Molecular weight Boiling point Density PROTAC linker selection

Orthogonal Bifunctionality: Simultaneous Boc-Protected Amine and Alkyl Bromide Enable Sequential, Chemoselective Conjugation in PROTAC Assembly

The compound's dual functionality—a Boc-protected secondary amine on the piperidine ring and a reactive alkyl bromide on the cyclobutane ring—enables a sequential, chemoselective conjugation strategy that is a cornerstone of modular PROTAC synthesis . The Boc group is stable under the basic and transition-metal-catalyzed cross-coupling conditions used to functionalize the bromide, yet is quantitatively removed under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to reveal the free piperidine amine. This amine can then be coupled to carboxylic-acid-containing E3 ligase ligands (e.g., VHL, CRBN, or IAP ligands) via amide bond formation. In contrast, the 2-hydroxy analog (CAS 240401-28-9) requires activation (e.g., mesylation or tosylation) before nucleophilic displacement, adding synthetic steps and reducing overall yield. The 2-oxo analog (CAS 203661-69-2) requires reductive amination for diversification, which is less versatile than cross-coupling. The 2-iodo analog, while more reactive, carries a higher molecular weight penalty that may adversely affect the physicochemical properties of the final PROTAC [1].

Orthogonal protection PROTAC synthesis Boc deprotection Chemoselectivity Bifunctional linker

Priority Application Scenarios for Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate Based on Validated Differentiation Evidence


PROTAC Degrader Assembly: Modular Conjugation of E3 Ligase and Target-Protein Ligands via Sequential Bromide Cross-Coupling and Boc Deprotection

This compound is ideally suited as a central PROTAC linker building block in medicinal chemistry campaigns targeting oncogenic, neurodegenerative, or inflammatory proteins. The alkyl bromide at the 2-position enables initial Suzuki or Buchwald-Hartwig coupling with a target-protein ligand bearing an aryl boronic acid/boronate or aryl amine, respectively. Following this, Boc deprotection under mild acidic conditions reveals the piperidine amine for HATU- or EDCI-mediated amide coupling to a carboxylic-acid-functionalized E3 ligase ligand (e.g., VHL ligand VH032 acid, CRBN ligand pomalidomide-4-carboxylic acid, or IAP ligand bestatin). This two-step, one-purification-intermediate workflow is more efficient than routes requiring pre-activation (as with the 2-hydroxy analog) or relying on slower cross-coupling (as with the 2-chloro analog) [1]. The resulting PROTAC can then be evaluated in cellular degradation assays (DC₅₀, Dₘₐₓ) and in vivo pharmacokinetic studies. The compound's established classification as a PROTAC linker by multiple reputable vendors and its use in the synthesis of PROTAC molecules such as KTX-951 analogs confirm its practical applicability in degrader research programs.

FAAH Inhibitor SAR Expansion: Diversification at the Cyclobutane 2-Position to Optimize Potency, Selectivity, and CNS Penetration

Building on the validated 7-azaspiro[3.5]nonane scaffold for FAAH inhibition (k(inact)/K(i) > 1500 M⁻¹s⁻¹) [1], this compound enables systematic exploration of substitution at the 2-position of the cyclobutane ring—a vector that was not extensively explored in the original Meyers et al. urea series. Cross-coupling with diverse aryl, heteroaryl, or alkyl boronic acids/boronates at the bromide position can generate focused libraries of FAAH inhibitors. The Boc group can be removed and the resulting piperidine amine converted to the urea pharmacophore (as in PF-04862853) by reaction with an appropriate isocyanate or via carbamoylation. This approach can probe the effects of 2-substituents on FAAH potency, selectivity over other serine hydrolases, and blood-brain barrier penetration. The demonstrated in vivo efficacy of PF-04862853 in pain models provides a translationally relevant benchmark for new analogs.

GPR119 Agonist Lead Optimization: Accessing Underexplored Chemical Space at the Cyclobutane Position

The 7-azaspiro[3.5]nonane scaffold has produced potent GPR119 agonists with in vivo glucose-lowering efficacy in diabetic rat models, exemplified by compound 54g [1]. The published SAR focused primarily on modifications to the piperidine N-capping group (R₂) and the left-side aryl group (R₃). Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate provides access to substitution at the 2-position of the cyclobutane ring, an underexplored vector in the published series. Diversification at this position via cross-coupling, followed by Boc deprotection and installation of optimized N-capping groups, could yield novel GPR119 agonists with differentiated intellectual property positions and potentially improved potency, PK, or safety profiles. The dual mechanism of GPR119 activation (glucose-dependent insulin secretion plus incretin release) offers a therapeutically attractive profile for type 2 diabetes that avoids hypoglycemia risk [1].

M4-Selective Muscarinic Antagonist Development for Parkinson's Disease: Patent-Guided Scaffold Utilization

The Vanderbilt University patent family (US-11149022-B2; WO2019079410A1) establishes the 7-azaspiro[3.5]nonane scaffold as a core structural element of M4-selective mAChR antagonists for Parkinson's disease [1]. Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate serves as a strategic intermediate for accessing compounds within this patent space. The bromide handle permits introduction of aryl or heteroaryl groups at the 2-position via cross-coupling, directly mapping to the R₁ substituent in the generic Markush structure. Subsequent Boc deprotection and functionalization of the piperidine nitrogen according to the patent's exemplified procedures can generate focused compound libraries for M4 selectivity screening. The therapeutic rationale—achieving the antiparkinsonian efficacy of non-selective anticholinergics without their dose-limiting cognitive and peripheral side effects—makes M4-selective antagonists a high-value target in movement disorder drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.